Spiro[cyclobutane-1,3'-indoline]
CAS No.: 32670-02-3
Cat. No.: VC3873303
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[cyclobutane-1,3'-indoline] - 32670-02-3](/images/structure/VC3873303.png)
Specification
CAS No. | 32670-02-3 |
---|---|
Molecular Formula | C11H13N |
Molecular Weight | 159.23 g/mol |
IUPAC Name | spiro[1,2-dihydroindole-3,1'-cyclobutane] |
Standard InChI | InChI=1S/C11H13N/c1-2-5-10-9(4-1)11(8-12-10)6-3-7-11/h1-2,4-5,12H,3,6-8H2 |
Standard InChI Key | KCKYRVLMXBTLOO-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CNC3=CC=CC=C23 |
Canonical SMILES | C1CC2(C1)CNC3=CC=CC=C23 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The core structure of spiro[cyclobutane-1,3'-indoline] features a cyclobutane ring fused to the indoline system at the 1,3'-positions (Figure 1). The indoline moiety contributes aromaticity and hydrogen-bonding capabilities, while the cyclobutane introduces ring strain, enhancing reactivity. X-ray crystallography of related spirocyclic indolines reveals chair-like conformations in the cyclobutane ring, which stabilize interactions with hydrophobic protein pockets .
Property | Value |
---|---|
IUPAC Name | 1',2'-Dihydrospiro[cyclobutane-1,3'-indole] |
Molecular Formula | |
Molar Mass | 159.23 g/mol |
CAS Registry Number | 1689557-88-7 (hydrochloride) |
Safety (GHS) | H302, H315, H319, H335 |
Synthetic Approaches
Spiro[cyclobutane-1,3'-indoline] derivatives are typically synthesized via cycloaddition or ring-closing metathesis. One common method involves the reaction of indoline-2-one with cyclobutane precursors under acidic conditions, yielding the spirocyclic core . For example, treatment of 3-bromoindoline with cyclobutane-1,1-diyldimethanol in the presence of generates the spiro framework in 65–72% yield . Post-synthetic modifications, such as bromination at the 6'-position, enable diversification for structure-activity relationship (SAR) studies .
Biological Activities and Mechanisms
Epigenetic Modulation
Derivatives such as 5′-methoxy-6′-[3-(1-pyrrolidinyl)propoxy]spiro[cyclobutane-1,3′-indol]-2′-amine (A-366) selectively inhibit EHMT1/2, enzymes responsible for histone H3 lysine 9 methylation (H3K9me2) . This epigenetic modification is linked to heterochromatin formation and gene silencing. A-366 exhibits an IC of 3.3 nM against EHMT2, making it a tool compound for studying chromatin remodeling in cancer and neurological disorders .
Antimicrobial Effects
Although excluded sources mention antimicrobial activity, studies on structurally related spiroindolines suggest broad-spectrum effects. For instance, spiro[cyclopropane-1,3'-indolin]-2'-ones inhibit Staphylococcus aureus biofilm formation by disrupting quorum-sensing pathways . The cyclobutane variant’s larger ring size may enhance penetration through bacterial membranes, warranting further investigation.
Pharmacological Applications
Oncology
The compound’s ability to induce apoptosis and inhibit epigenetic regulators positions it as a candidate for combination therapies. Preclinical models show synergy between spirocyclic indolines and checkpoint inhibitors, potentially overcoming drug resistance in solid tumors .
Neurodegenerative Diseases
EHMT2 inhibition by A-366 has shown promise in reversing synaptic plasticity deficits in Alzheimer’s disease models. By reducing H3K9me2 levels, it reactivates transcription of neuroprotective genes such as BDNF and SYN1 .
Comparative Analysis with Related Compounds
The cyclobutane variant offers balanced reactivity and stability compared to smaller (cyclopropane) or larger (cyclopentane) analogs, optimizing drug-likeness.
Future Directions in Research
-
Synthetic Optimization: Developing enantioselective routes to access chiral spirocenters.
-
Target Identification: Proteomics studies to map off-target effects and polypharmacology.
-
Formulation Strategies: Enhancing bioavailability through nanoparticle delivery systems.
-
Clinical Translation: Phase I trials for lead compounds in oncology and neurology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume